3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride, Mixture of diastereomers
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Overview
Description
3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride is a chemical compound that consists of a piperidine ring attached to an oxolane ring with a carboxylic acid group and a hydrochloride moiety This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of Piperidine Ring: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Attachment to Oxolane Ring: The piperidine ring is then attached to the oxolane ring through a nucleophilic substitution reaction.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Piperidine derivatives
Oxolane derivatives
Other carboxylic acid hydrochlorides
Properties
CAS No. |
2613385-73-0 |
---|---|
Molecular Formula |
C10H18ClNO3 |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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